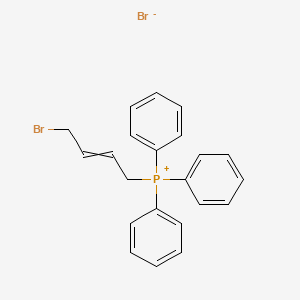
(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide is an organophosphorus compound with the molecular formula C22H20BrP It is a phosphonium salt that features a bromobut-2-en-1-yl group attached to a triphenylphosphonium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide can be synthesized through the reaction of triphenylphosphine with 4-bromobut-2-en-1-yl bromide. The reaction typically occurs in the presence of a base such as sodium carbonate at low temperatures (around 2°C) to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for efficiency, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as phenylhydrazine and ethylhydrazine to form corresponding phosphonium salts.
Cyclization Reactions: The phenylhydrazine derivatives can cyclize into pyrazoline derivatives of phosphonium salts.
Common Reagents and Conditions
Phenylhydrazine: Reacts at 2°C in the presence of sodium carbonate to form triphenyl[4-(2-phenylhydrazinylidene)but-2-en-1-yl]phosphonium bromide.
Ethylhydrazine: Reacts under similar conditions to form triphenyl[(1-ethyl-4,5-dihydro-1H-pyrazol-3-yl)methyl]- and [(1-ethyl-1H-pyrazol-3-yl)methyl]phosphonium bromides.
Major Products
Triphenyl[4-(2-phenylhydrazinylidene)but-2-en-1-yl]phosphonium bromide: Formed from the reaction with phenylhydrazine.
Triphenyl[(1-ethyl-4,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonium bromide: Formed from the reaction with ethylhydrazine.
Wissenschaftliche Forschungsanwendungen
(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, particularly in the formation of phosphonium salts and pyrazoline derivatives.
Medicinal Chemistry:
Material Science: May be used in the synthesis of materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of (4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide involves its reactivity with nucleophiles to form new phosphonium salts. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the formation of pyrazoline derivatives, the compound acts as an electrophile, reacting with nucleophilic hydrazines to form the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromobut-2-en-1-yl)triphenylphosphonium chloride
- (4-Bromobut-2-en-1-yl)triphenylphosphonium iodide
Uniqueness
(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to its specific reactivity and the types of products it forms. Its ability to undergo cyclization reactions to form pyrazoline derivatives distinguishes it from other similar phosphonium salts .
Eigenschaften
CAS-Nummer |
53142-03-3 |
|---|---|
Molekularformel |
C22H21Br2P |
Molekulargewicht |
476.2 g/mol |
IUPAC-Name |
[(E)-4-bromobut-2-enyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H21BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-17H,18-19H2;1H/q+1;/p-1/b11-10+; |
InChI-Schlüssel |
XJFIFZYWUOWAPZ-ASTDGNLGSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC=CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Isomerische SMILES |
C1=CC=C(C=C1)[P+](C/C=C/CBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC=CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















